molecular formula C18H17FN4O2 B2946126 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034476-28-1

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2946126
CAS No.: 2034476-28-1
M. Wt: 340.358
InChI Key: CYLWGOGAROZQES-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic small molecule of interest in oncology and pharmacological research. Its structure incorporates a 5-fluoropyrimidine moiety linked to a pyrrolidine ring and an indole group, features commonly associated with potent biological activity. The fluoropyrimidine component is known to play a role in nucleic acid synthesis inhibition, while the indole ring is a privileged structure in medicinal chemistry that often contributes to target binding and modulation. Preliminary research on compounds with similar structural frameworks, particularly those containing the fluoropyrimidine and pyrrolidine units, suggests potential as inhibitors of specific biological targets. For instance, research into Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) inhibitors has shown that molecules with these core structures can exhibit potent antitumor activity. CHD1L is an oncogene implicated in tumor progression, multidrug resistance, and metastasis in various cancers, including colorectal cancer. Inhibitors of this target can inhibit epithelial-mesenchymal transition (EMT) and induce apoptosis in cancer models. Furthermore, the fluoropyrimidine motif is a key component in other research contexts, such as the study of kinase inhibitors, which are crucial for disrupting mitotic processes in proliferating cells. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for use in humans or animals.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-9-21-18(22-10-13)25-14-5-6-23(11-14)17(24)7-12-8-20-16-4-2-1-3-15(12)16/h1-4,8-10,14,20H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWGOGAROZQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that combines a pyrrolidine ring, a fluoropyrimidine moiety, and an indole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and drug development. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H20FN5O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{5}\text{O}_{2}

Key Structural Features:

  • Pyrrolidine Ring : Known for its role in various biological activities.
  • Fluoropyrimidine Moiety : Associated with anticancer properties.
  • Indole Group : Often implicated in neuropharmacological effects.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The fluoropyrimidine component may bind to nucleic acids or proteins, influencing their functions. The pyrrolidine ring enhances binding affinity, potentially leading to the modulation of various signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance, fluorinated pyrimidines are well-documented for their efficacy against various cancer types due to their ability to interfere with nucleic acid synthesis.

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
This compound Pyrrolidine, fluoropyrimidine, indolePotential anticancer

Neuropharmacological Effects

The indole structure is known for its involvement in neuropharmacology, particularly in the modulation of serotonin receptors. This compound may exhibit properties that affect mood and cognitive functions.

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar compounds, researchers found that derivatives of fluoropyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives. The results indicated that these compounds could mitigate neurodegeneration in animal models, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone with structurally related compounds, emphasizing molecular features, synthesis, and inferred properties:

Compound Name Key Structural Features Molecular Weight Key Differences Inferred Properties Reference
Target Compound Pyrrolidine, 5-fluoropyrimidine, indole-ethanone ~355.35* N/A Potential metabolic stability due to fluorine; indole may enable CNS activity
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one Pyrrolo[2,3-d]pyrimidine, fluoroindoline, fluoropyridine 423.42 Pyrrolo[2,3-d]pyrimidine core; additional fluorine on pyridine Antiproliferative activity inferred from similar pyrimidine derivatives
2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Azetidine, oxadiazole, pyridine, indole-ethanone 359.40 Azetidine instead of pyrrolidine; oxadiazole replaces pyrimidine Improved solubility due to oxadiazole; potential kinase inhibition
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 6-Ethyl-5-fluoropyrimidine, triazole, pyrrolidine 336.34 Ethyl substitution on pyrimidine; triazole replaces indole Enhanced lipophilicity; possible antifungal/antibacterial activity
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone Piperidine, 5-fluoropyrimidine, o-tolyloxy 359.38 Piperidine instead of pyrrolidine; aryloxy group replaces indole Altered pharmacokinetics due to piperidine; aryloxy may influence receptor selectivity
5-{[4-{[2-(pyrrolidin-1-ylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}indol-2-one Pyrrolidine-sulfonyl, trifluoromethylpyrimidine, indol-2-one 530.52 Sulfonamide linker; trifluoromethyl group High molecular weight may limit bioavailability; sulfonamide enhances binding affinity

*Calculated from molecular formula C19H18FN5O2.

Key Observations:

Structural Flexibility :

  • Replacement of pyrrolidine with azetidine (smaller ring) or piperidine (larger ring) alters conformational flexibility and steric interactions, impacting target binding .
  • Fluorine substitution is prevalent across analogs, often at pyrimidine/pyridine positions, suggesting a design strategy to optimize electronic and metabolic properties .

Oxadiazole and pyrimidine cores in related compounds are associated with kinase inhibition or antiproliferative effects .

Synthetic Routes :

  • Common methods include coupling reactions (e.g., amide formation) and nucleophilic substitutions, as seen in and . The target compound’s synthesis likely involves similar steps, such as reacting a pyrrolidine derivative with a fluoropyrimidine intermediate.

Pharmacological Implications: Indole-containing analogs (e.g., RCS-8, AM2201 in and ) are psychoactive, suggesting the target compound’s indole-ethanone moiety may interact with CNS receptors .

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